molecular formula C8H9NO2 B561748 1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-d6 CAS No. 1020719-96-3

1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-d6

Cat. No.: B561748
CAS No.: 1020719-96-3
M. Wt: 157.202
InChI Key: CIFFBTOJCKSRJY-TZCZJOIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-d6 is a deuterated derivative of 1,2,3,6-Tetrahydrophthalimide. This compound is characterized by the replacement of hydrogen atoms with deuterium, which is an isotope of hydrogen. The molecular formula for this compound is C8H3D6NO2, and it is commonly used in scientific research due to its unique properties imparted by the deuterium atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-d6 typically involves the deuteration of 1,2,3,6-Tetrahydrophthalimide. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a deuterium source like deuterium oxide (D2O) or deuterium gas (D2).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure complete deuteration. The purity of the final product is crucial, and it is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imides or anhydrides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phthalic anhydride, while reduction can produce primary amines.

Scientific Research Applications

1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-d6 has several applications in scientific research:

    Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential use in drug development and pharmacokinetics.

    Industry: Utilized in the synthesis of deuterated compounds for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,6-Tetrahydrophthalimide: The non-deuterated version of the compound.

    cis-1,2,3,6-Tetrahydrophthalimide: A stereoisomer with similar chemical properties.

    1,2,3,6-Tetrahydrophthalic anhydride: An anhydride derivative with different reactivity.

Uniqueness

1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-d6 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can alter the compound’s physical and chemical properties, making it valuable for studying isotope effects and enhancing the accuracy of analytical techniques like NMR spectroscopy.

Properties

IUPAC Name

4,4,5,6,7,7-hexadeuterio-3a,7a-dihydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11)/i1D,2D,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFFBTOJCKSRJY-TZCZJOIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(C2C(C1([2H])[2H])C(=O)NC2=O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662204
Record name (4,4,5,6,7,7-~2~H_6_)-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-96-3
Record name 3a,4,7,7a-Tetrahydro-4,7-d2-1H-isoindole-1,3(2H)-dione-4,5,6,7-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020719-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4,4,5,6,7,7-~2~H_6_)-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.